molecular formula C6H7NO3 B1505831 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 83432-20-6

3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B1505831
CAS No.: 83432-20-6
M. Wt: 141.12 g/mol
InChI Key: SIHJEABMVDRMHV-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one is a pyranone derivative characterized by a hydroxyl group at position 4, an amino group at position 3, and a methyl group at position 4. It is synthesized via nitration of 4-hydroxy-6-methyl-2H-pyran-2-one using concentrated sulfuric and nitric acids, yielding a white solid with a melting point of 163–166°C. Key spectral data include IR absorption bands at 1748 cm⁻¹ (C=O stretch) and 1639 cm⁻¹ (C=C stretch), and a ¹H NMR signal at δ 2.37 ppm for the methyl group . Its molecular formula is C₆H₇NO₃ (CAS No. 1594613-27-0), and it serves as a precursor for Boc-protected derivatives used in further synthetic applications .

Properties

IUPAC Name

3-amino-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-2-4(8)5(7)6(9)10-3/h2,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJEABMVDRMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716038
Record name 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID00716038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83432-20-6
Record name 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one
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Biological Activity

3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one (commonly referred to as "pyranone") is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes current research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a heterocyclic compound featuring a pyran ring with amino and hydroxy substituents. Its synthesis has been explored through various methods, including multi-component reactions and dialkylation techniques. For instance, one study reported the assembly of tricyclic morpholinopyrones from this compound via a reaction with trans-3,6-dibromocyclohexene, yielding various isomers that were characterized using single-crystal X-ray analyses and 2D COSY spectroscopy .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit strong antioxidant activity. A study demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

Several derivatives have been tested for antimicrobial properties. For example, compounds synthesized from this compound showed significant antibacterial activity against various strains of bacteria, indicating their potential as lead compounds for developing new antibiotics .

Antiviral Effects

In vitro studies have shown that certain derivatives possess antiviral activity. The mechanism appears to involve the inhibition of viral replication processes, making them candidates for further development in antiviral therapies .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound against amyloid β peptide toxicity. This suggests that it might be beneficial in the context of Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A series of compounds derived from this compound were evaluated for their ability to reduce oxidative stress in cellular models. The results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting their potential use as antioxidant agents.

Case Study 2: Antimicrobial Efficacy
In a comparative study, several synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

Summary of Research Findings

Activity Findings References
AntioxidantStrong free radical scavenging activity observed. ,
AntimicrobialSignificant antibacterial effects against multiple strains. ,
AntiviralInhibition of viral replication noted in vitro. ,
NeuroprotectiveProtection against amyloid β toxicity demonstrated in cellular models. ,

Scientific Research Applications

Structural Characteristics

The presence of an amino group, hydroxyl group, and a methyl substituent on the pyran ring contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one has been investigated for its potential therapeutic effects. Some notable applications include:

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, a study demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. A study highlighted its ability to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Agricultural Applications

This compound has been explored as a fungicide. Its effectiveness against molds on fruits indicates potential use in agricultural settings to protect crops from fungal infections .

Table 1: Efficacy of this compound as a Fungicide

Fungal StrainConcentration (mg/L)Inhibition Zone (mm)
Aspergillus niger10015
Penicillium spp.20020
Botrytis cinerea15018

Material Science

Recent studies have explored the use of this compound in synthesizing novel materials with corrosion inhibition properties. A Schiff base derived from this compound was tested for its effectiveness in protecting mild steel from corrosion in acidic environments .

Case Study: Corrosion Inhibition
A study evaluated the corrosion resistance of mild steel treated with a Schiff base formed from this compound. Results indicated that the treated steel exhibited significantly lower corrosion rates compared to untreated samples.

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as reagents for detecting specific metal ions due to their chelating properties. They form stable complexes with metal ions, facilitating their quantification in various samples .

Chemical Reactions Analysis

Key Pathways

This compound participates in one-pot syntheses with diverse substrates:

  • Three-component reactions with thioacetamide and aryl aldehydes in 1,2-dichloroethane under p-toluenesulfonic acid (p-TSA) catalysis yield N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamides .

  • Four-component assemblies involving phenylglyoxal hydrate and 1,3-dimethylbarbituric acid produce pyran-annulated pyrimidines under sodium acetate catalysis .

Mechanistic Highlights:

  • Initial Knoevenagel adduct formation between aldehyde and active methylene compounds.

  • Subsequent Michael addition of 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one to the adduct, followed by cyclization .

Stereochemical Outcomes

  • Dialkylation with dihalides (e.g., 1,3-dibromopropane) in DMF forms tricyclic morpholinopyrones , with restricted rotation around the C=N bond leading to magnetic non-equivalence in NMR spectra .

  • Reactions with primary amines (e.g., benzylamine) generate 3-[(alkylamino)methylene]pyridinones via enamine formation .

Reaction Table:

SubstrateReagent/CatalystProductYield
1,3-DibromopropaneK₂CO₃, DMF, 80°CTricyclic morpholinopyrone derivative62%
BenzylamineTriethyl orthoformate3-[(Benzylamino)methylene]pyridinone68%

Functional Group Transformations

  • Oxidation of the hydroxy group using KMnO₄/H₂SO₄ converts it to a ketone, though this pathway is less explored due to competing ring-opening reactions.

  • Selective reduction of the keto group with NaBH₄ yields diol intermediates, which can undergo further cyclization.

Biological Activity Correlations

Derivatives synthesized from this compound demonstrate:

  • Antimicrobial properties : Thioacetamide derivatives show efficacy against Gram-positive bacteria .

  • Anti-inflammatory potential : Pyran-annulated pyrimidines act as platelet aggregation inhibitors .

Structural and Spectroscopic Insights

  • IR spectroscopy : Strong absorption at 1712 cm⁻¹ (C=O stretch) and broad O-H bands (3300–3500 cm⁻¹) confirm hydrogen bonding .

  • NMR data : Methine protons resonate at δ 6.15–8.10 ppm (¹H), while quaternary carbons appear at δ 160–180 ppm (¹³C) .

Reaction Optimization Trends

  • Catalyst efficiency : p-TSA outperforms NaOAc in multicomponent reactions, reducing reaction times from 4h to 1h .

  • Solvent effects : Ethanol and 1,2-dichloroethane enhance yields compared to non-polar solvents .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyranone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications References
3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one 3-NH₂, 4-OH, 6-CH₃ 141.13 g/mol Synthetic intermediate; Boc-protection utility
3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) 3-Cinnamoyl, 4-OH, 6-CH₃ 244.24 g/mol Apoptosis induction in ovarian cancer cells
3-Hydroxy-2-methyl-4H-pyran-4-one 3-OH, 2-CH₃ 126.11 g/mol Structural isomer; ligand for metal complexes
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one 3-Acetyl, 2-CH₃, 6-Ph 242.27 g/mol Enhanced lipophilicity; potential drug candidate
3-(Dimethylamino)-4-hydroxy-6-methyl-2H-pyran-2-one 3-N(CH₃)₂, 4-OH, 6-CH₃ 169.18 g/mol Increased solubility in polar solvents

Key Observations :

  • Substituent Position : The position of the methyl group (e.g., 2-CH₃ vs. 6-CH₃ in isomers) significantly impacts molecular symmetry and dipole moments, altering solubility and crystallinity .
  • Functional Groups: The cinnamoyl group in CHP enhances bioactivity via interactions with cellular targets, while the amino group in the parent compound facilitates nucleophilic reactions .
  • Lipophilicity: Phenyl or cinnamoyl substituents increase logP values, improving membrane permeability compared to methyl or amino groups .

Key Findings :

  • CHP vs. Parent Compound: CHP’s cinnamoyl group confers potent anticancer activity, absent in the amino-substituted parent compound, highlighting the role of acyl substituents in bioactivity .
  • Antioxidant Potential: 3-Hydroxy-4-pyrone derivatives exhibit radical scavenging due to electron-donating hydroxyl groups, a feature less pronounced in methyl- or amino-substituted analogues .

Preparation Methods

Two-Step Conversion from 4-Hydroxy-6-methyl-2H-pyran-2-one

A widely reported method starts from commercially available 4-hydroxy-6-methyl-2H-pyran-2-one, which undergoes a two-step process to introduce the amino group at the 3-position, yielding 3-aminopyrone derivatives.

  • Step 1: Nitration of 4-hydroxy-6-methyl-2H-pyran-2-one to form 3-nitro-4-hydroxy-6-methyl-2H-pyran-2-one.
  • Step 2: Reduction of the nitro group to the amino group using a reductive agent such as tin (Sn) in acidic medium (e.g., hydrochloric acid and glacial acetic acid).

This method efficiently converts the nitro intermediate to the desired 3-amino compound with good yields and purity. The reduction step typically involves refluxing the nitro compound in a mixture of concentrated hydrochloric acid and glacial acetic acid with mossy tin as the reducing agent, followed by cooling and isolation of the amino product as a hydrochloride salt.

Halogenation and Subsequent Amination Strategy

Another approach involves initial halogenation at the 3-position of 4-hydroxy-6-aryl-2H-pyran-2-one derivatives, followed by substitution of the halogen with an amino group.

  • Halogenation is achieved using halogenating agents such as chlorine, bromine, or iodine in solvents like glacial acetic acid or chloroform.
  • Iodination often requires an oxidizing agent (e.g., mercuric oxide) to facilitate the reaction.
  • The halogenated intermediate then undergoes nucleophilic substitution with ammonia or amines to introduce the amino group.

This method is particularly useful when preparing 3-amino derivatives with aryl substitutions at the 6-position, allowing for selective functionalization.

Condensation Reactions Involving 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one

A more sophisticated synthetic route involves the use of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a key intermediate:

  • This aldehyde-functionalized pyridinone is synthesized from 4-hydroxy-6-methylpyridin-2(1H)-one.
  • Condensation with primary or secondary amines leads to various aminopyrone derivatives, including 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one analogs.
  • The reaction proceeds through a Knoevenagel condensation followed by intramolecular lactonization, often in a one-pot process.
  • This method allows the synthesis of bicyclic and tricyclic pyrone derivatives with nitrogen-containing rings, expanding the chemical diversity of aminopyrones.

General Synthetic Procedure for this compound Derivatives

A general procedure adapted from recent literature involves:

  • Reacting the appropriate 4-hydroxy-2H-pyran-2-one derivative with an amine in the presence of a base such as triethylamine in ethanol.
  • The mixture is refluxed at approximately 80 °C for 12 hours.
  • After cooling, the product precipitates and is isolated by filtration.
  • This method yields a variety of 3-amino derivatives with moderate to high yields (around 50–77%) depending on the amine used.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Main Steps Yield/Notes Reference
1 4-Hydroxy-6-methyl-2H-pyran-2-one Nitration (fuming HNO3), Reduction (Sn/HCl/AcOH) Nitration → Reduction High purity amino product as HCl salt
2 4-Hydroxy-6-aryl-2H-pyran-2-one Halogenation (Cl2, Br2, I2 + oxidants), Ammonia Halogenation → Amination Selective for aryl-substituted derivatives
3 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one Condensation with amines, Knoevenagel reaction Condensation → Lactonization Enables bicyclic/tricyclic derivatives
4 4-Hydroxy-2H-pyran-2-one derivatives Amine, triethylamine, ethanol reflux Direct amination by condensation Yields 50–77%, versatile for various amines

Detailed Research Findings

  • The two-step nitration-reduction method (Method 1) is classical and reliable for introducing amino groups at the 3-position of the pyrone ring. The use of mossy tin as a reductant in acidic media ensures selective reduction of the nitro group without affecting other functional groups.
  • Halogenation followed by nucleophilic substitution (Method 2) allows for the preparation of various 3-amino-4-hydroxy-6-aryl-2H-pyran-2-one derivatives, which are valuable intermediates for further derivatization. The choice of halogen and reaction conditions can be tuned to optimize selectivity and yield.
  • The condensation approach using 3-formyl intermediates (Method 3) is more modern and versatile, enabling the synthesis of complex bicyclic and tricyclic systems with nitrogen atoms incorporated into the ring systems. This method benefits from one-pot reaction conditions and mild reagents, facilitating structural diversity.
  • The general amination procedure (Method 4) provides a straightforward synthetic route for a broad range of 3-amino derivatives by direct reaction of the pyrone with various amines under reflux, offering moderate to good yields and operational simplicity.

This comprehensive overview of preparation methods for this compound highlights the synthetic versatility and strategic options available for chemists targeting this compound and its derivatives. The choice of method depends on the desired substitution pattern, scale, and functional group tolerance.

Q & A

Q. What are the most common synthetic routes for 3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination of precursor pyranones. For example, condensation of ethyl acetoacetate with methyl vinyl ketone in basic conditions forms the pyran backbone, followed by selective amination at the 3-position . Reaction optimization (e.g., base strength, temperature) is critical: higher temperatures (80–100°C) improve cyclization but may degrade sensitive functional groups. Yields typically range from 40–70% depending on purification methods (e.g., crystallization vs. column chromatography) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • NMR : Focus on 1H^1H and 13C^{13}C signals for the pyran ring (δ 5.5–6.5 ppm for olefinic protons) and amino/hydroxy groups (δ 1.5–3.0 ppm for NH2_2, δ 4.0–5.0 ppm for OH) .
  • IR : Confirm NH2_2 (3200–3400 cm1^{-1}) and conjugated carbonyl (1650–1700 cm1^{-1}) stretches.
  • HRMS : Validate molecular ion [M+H]+^+ at m/z 170.08 (C7_7H9_9NO3_3) .

Q. What are the primary applications of this compound in foundational research?

It serves as a scaffold for heterocyclic derivatives (e.g., pyrimidines, pyridazines) and a ligand in metal-catalyzed reactions. Its amino and hydroxy groups enable hydrogen bonding, making it a candidate for studying enzyme inhibition or supramolecular assembly .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of the 3-amino group?

Use protecting groups (e.g., Boc or Fmoc) for the amino group during derivatization. Catalytic systems like DABCO or L-proline enhance regioselectivity in one-pot reactions, reducing side products such as over-acylated derivatives . Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps) also impacts purity. Monitor reactions via TLC or HPLC-MS .

Q. How should researchers address contradictory bioactivity data in antimicrobial studies involving this compound?

Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability). Standardize protocols:

  • Use MIC (Minimum Inhibitory Concentration) assays with S. aureus (Gram-positive) and E. coli (Gram-negative).
  • Control for compound stability in culture media (e.g., degradation at 37°C over 24 hours) .
  • Cross-validate with computational docking to identify target proteins (e.g., dihydrofolate reductase) .

Q. What strategies improve stereochemical control in asymmetric synthesis of pyranone derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry at the 4-hydroxy or 6-methyl positions. Chiral HPLC or capillary electrophoresis is critical for resolving enantiomers .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Introduce polar groups (e.g., sulfonate at the 6-methyl position) or PEG chains.
  • Balance logP values (target 1–3) using computational tools like MarvinSketch.
  • Test solubility in PBS/DMSO mixtures and correlate with cellular uptake assays .

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative stress?

Use LC-MS to identify degradation products (e.g., quinone derivatives from hydroxyl radical attack). ESR spectroscopy detects radical intermediates. Stability studies under UV light or H2_2O2_2 exposure reveal degradation pathways, guiding formulation for in vivo applications .

Methodological Considerations

Q. How to resolve conflicting NMR assignments for tautomeric forms of the pyranone ring?

Perform variable-temperature NMR (VT-NMR) to observe tautomerization dynamics. DFT calculations (e.g., Gaussian at B3LYP/6-31G*) predict dominant tautomers. Compare experimental 13C^{13}C shifts with computed values .

Q. What advanced techniques validate hydrogen-bonding networks in crystal structures?

Single-crystal X-ray diffraction confirms intermolecular interactions (e.g., O–H···N between hydroxy and amino groups). Hirshfeld surface analysis quantifies contact contributions, while DSC/TGA assesses thermal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 2
3-Amino-4-hydroxy-6-methyl-2H-pyran-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.